
5-Bromo-4-(methylthio)pyrimidin-2-amine
Vue d'ensemble
Description
5-Bromo-4-(methylthio)pyrimidin-2-amine is an organic compound with the molecular formula C5H6BrN3S . It is a colorless, crystalline solid that is soluble in water, ethanol, and methanol.
Molecular Structure Analysis
The pyrimidine ring in 5-Bromo-4-(methylthio)pyrimidin-2-amine is essentially planar . The bromine and nitrogen atoms substituted to the pyrimidine ring are coplanar with the ring .Physical And Chemical Properties Analysis
5-Bromo-4-(methylthio)pyrimidin-2-amine has a molecular weight of 220.09 g/mol . It has a density of approximately 1.8 g/cm^3 . The boiling point is predicted to be around 346.1°C .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis The compound serves as a precursor for creating new heterocyclic structures. Bazazan et al. (2013) reported a sequential treatment of 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine with 2-aminothiophenol and secondary amines, leading to a series of novel derivatives. This study emphasizes the versatility of 5-Bromo-4-(methylthio)pyrimidin-2-amine in generating new chemical entities (Bazazan et al., 2013).
Anti-microbial Coating Applications The compound has been investigated for its potential as an antimicrobial additive in coatings and inks. El‐Wahab et al. (2015) synthesized heterocyclic compounds incorporating 5-Bromo-4-(methylthio)pyrimidin-2-amine and evaluated their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste, showing significant antimicrobial effects (El‐Wahab et al., 2015).
Regioselective Reaction Studies 5-Bromo-4-(methylthio)pyrimidin-2-amine has been a subject of study in regioselective reactions. Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine, showing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This research provides valuable insights into the chemical behavior and reaction patterns of the compound (Doulah et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-4-methylsulfanylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNSBVYZVPNNPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(methylthio)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B1459008.png)

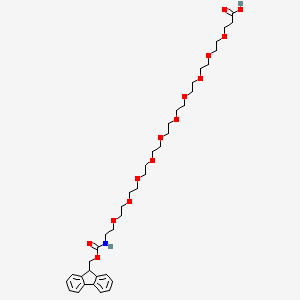


![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1459016.png)
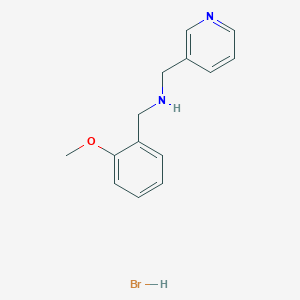

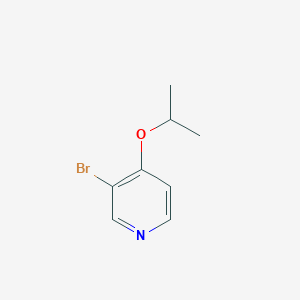
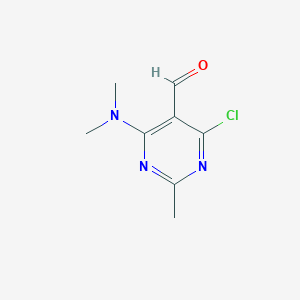


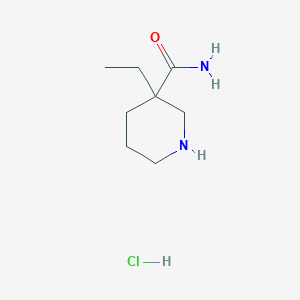
![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)